

# deuruxolitinib vs ritlecitinib relative efficacy safety profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Deuruxolitinib

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## Detailed Efficacy and Safety Data

For a more granular view, the following tables consolidate quantitative data from recent meta-analyses. Note that the **12 mg twice-daily dose of deuruxolitinib** was investigated in trials but is not the approved commercial dose [1] [2] [3].

**Table 1: Comparative Efficacy from Network Meta-Analyses (SUCRA Rankings)** A higher SUCRA value (0-100%) indicates a better ranking.

Treatment	SALT Score Change (SUCRA)	SALT50 Achievement (SUCRA)	SALT75 Achievement (SUCRA)	SALT $\leq$ 20 Achievement (SUCRA)
Deuruxolitinib 12 mg BID	92.5% [1]	76.9% [1]	97.6% [1]	94.0% [1]
Brepocitinib 30 mg	98.3% [1]	95.7% [1]	84.5% [1]	Not Reported
Deuruxolitinib 8 mg BID	77.4% [1]	66.0% [1]	86.8% [1]	80.7% [1]

Treatment	SALT Score Change (SUCRA)	SALT50 Achievement (SUCRA)	SALT75 Achievement (SUCRA)	SALT≤20 Achievement (SUCRA)
Ritlecitinib 50 mg QD	Not Reported	86.9% [1]	65.2% [1]	87.5% [1]
Baricitinib 4 mg QD	51.1% [1]	51.5% [1]	51.3% [1]	56.5% [1]

Table 2: Safety Profile Comparison (Relative Risk vs. Placebo)

Treatment	Acne	Elevated CPK	Headache
Deuruxolitinib	RR = 2.74 (95% CrI: 1.58-5.29) [4]	RR = 1.98 (95% CrI: 1.11-3.93) [4]	RR = 1.49 (95% CI: 0.98-6.54) [5]
Ritlecitinib	Not Significant [4]	RR = 2.31 (95% CrI: 1.01-6.70) [4]	Not Reported
Baricitinib	RR = 4.66 (95% CrI: 2.00-13.44) [4]	Not Significant [4]	Not Reported

## Mechanisms of Action and Experimental Protocols

Understanding the distinct mechanisms of action is key to interpreting their different clinical profiles.

Diagram: Mechanism of Action for **Deuruxolitinib** and Ritlecitinib. Both drugs inhibit the JAK-STAT pathway but target different kinases, potentially leading to variations in efficacy and safety [6] [3].

## Key Clinical Trial Methodologies

The comparative data primarily comes from **indirect comparisons** using advanced statistical methods on aggregate data from separate randomized controlled trials (RCTs). The main methodologies cited in the

search results are:

- **Bayesian Network Meta-Analysis (NMA):** This method allows for the simultaneous comparison of multiple treatments (even those never directly compared in a head-to-head trial) by combining direct and indirect evidence across a network of RCTs. Effect sizes are presented as Odds Ratios (OR) or Mean Differences (MD) with 95% credible intervals (CrI). Treatments are ranked using the **Surface Under the Cumulative Ranking (SUCRA)** curve, where a higher SUCRA value (0-100%) indicates a greater probability of being the best treatment [7] [1].
- **Matching-Adjusted Indirect Comparison (MAIC):** This technique is used when individual patient-level data (IPD) is available for one treatment but not the other. The IPD is weighted to match the aggregate baseline characteristics of the comparator trial, effectively creating a "matched" population for a more balanced comparison [7].

## Interpretation and Research Implications

When interpreting these findings for drug development and research:

- **Consider the "Dose-Dependent" Nature of Efficacy:** The superior efficacy seen with **deuruxolitinib** 12 mg BID in analyses must be balanced against the likely increase in adverse events at higher doses [1] [5]. The approved 8 mg BID dose may offer a more favorable risk-benefit profile.
- **Acknowledge the Limitation of Indirect Evidence:** The current conclusion that **deuruxolitinib** may have superior efficacy is based on indirect comparisons. Without head-to-head trials, true relative performance remains uncertain [7] [2].
- **Factor in the Safety Profile:** While **deuruxolitinib** shows strong efficacy, ritlecitinib's profile—particularly its lower association with acne compared to baricitinib and **deuruxolitinib**—may make it an optimal choice for patients where this is a concern [1] [4].

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To cite this document: Smolecule. [deuruxolitinib vs ritlecitinib relative efficacy safety profile comparison]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b3469398#deuruxolitinib-vs-ritlecitinib-relative-efficacy-safety-profile-comparison>]

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